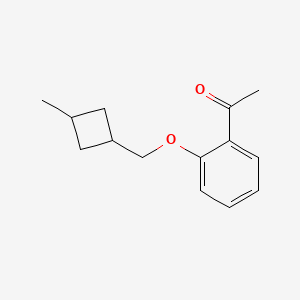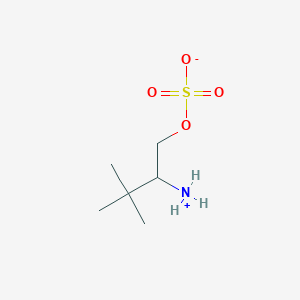
2-Ammonio-3,3-dimethylbutyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ammonio-3,3-dimethylbutyl sulfate is a chemical compound with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.25 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-3,3-dimethylbutyl sulfate typically involves the reaction of 3,3-dimethylbutylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3-dimethylbutylamine+H2SO4→2-Ammonio-3,3-dimethylbutyl sulfate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ammonio-3,3-dimethylbutyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
2-Ammonio-3,3-dimethylbutyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ammonio-3,3-dimethylbutyl sulfate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on biomolecules, influencing their structure and function. The sulfate group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ammonio-2-phenylethyl sulfate
- 2-Ammonio-3-phenylpropyl sulfate
- 2-Ammonio-4-methylpentyl sulfate
Uniqueness
2-Ammonio-3,3-dimethylbutyl sulfate is unique due to its specific structural features, such as the presence of a dimethylbutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H15NO4S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
(2-azaniumyl-3,3-dimethylbutyl) sulfate |
InChI |
InChI=1S/C6H15NO4S/c1-6(2,3)5(7)4-11-12(8,9)10/h5H,4,7H2,1-3H3,(H,8,9,10) |
Clé InChI |
RYNOUJRGTBCEPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COS(=O)(=O)[O-])[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


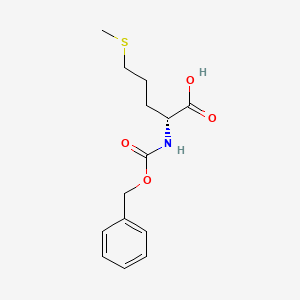

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)


![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)

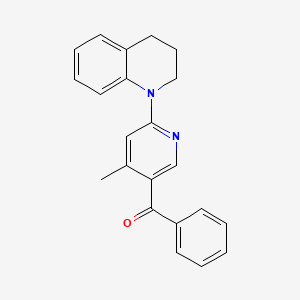
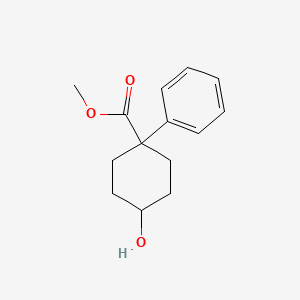
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
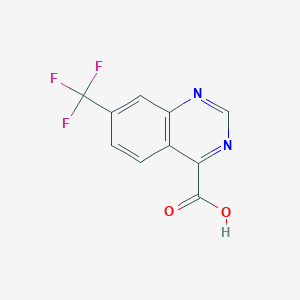

![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
